![molecular formula C7H5FN2O B1344573 4-fluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 256519-10-5](/img/structure/B1344573.png)
4-fluoro-1H-benzo[d]imidazol-2(3H)-one
描述
4-fluoro-1H-benzo[d]imidazol-2(3H)-one is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the introduction of a fluorine atom into the benzimidazole core. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent reacts with a precursor benzimidazole compound. For example, this compound can be synthesized by reacting 4-chloro-1H-benzo[d]imidazol-2(3H)-one with a fluorinating agent such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-fluoro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms such as 4-fluoro-1H-benzo[d]imidazol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-fluoro-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition or activation of specific biological pathways, depending on the target .
相似化合物的比较
Similar Compounds
- 4-chloro-1H-benzo[d]imidazol-2(3H)-one
- 4-bromo-1H-benzo[d]imidazol-2(3H)-one
- 4-methyl-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
The presence of the fluorine atom in 4-fluoro-1H-benzo[d]imidazol-2(3H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its non-fluorinated analogs. These properties make it a valuable compound in drug discovery and development .
属性
IUPAC Name |
4-fluoro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYKWGJCWMEJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
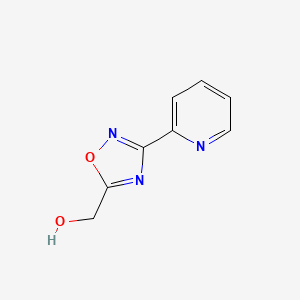
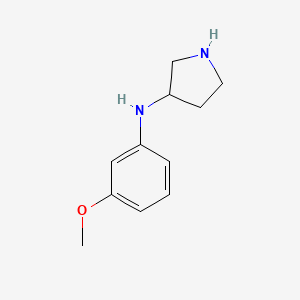

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)


![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)
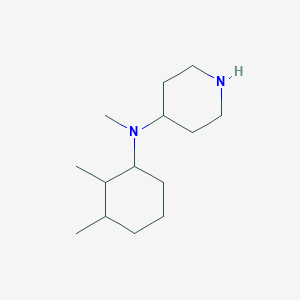
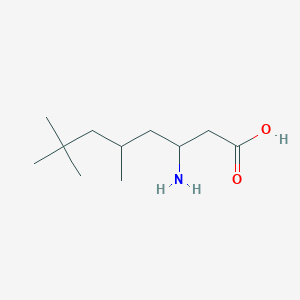
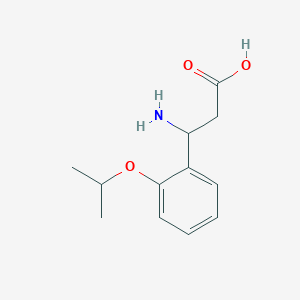
![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)
![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)
